molecular formula C22H24N4O2 B2706667 6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2180010-24-4

6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2706667
CAS No.: 2180010-24-4
M. Wt: 376.46
InChI Key: NSSULRZUFWHFAN-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of cyclopropyl, indole, piperidine, and dihydropyrimidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be formed via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The indole derivative is then coupled with the piperidine derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Final Cyclization: The final step involves the cyclization to form the dihydropyrimidinone ring, which can be achieved through Biginelli reaction conditions involving urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The piperidine and dihydropyrimidinone rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have comparable chemical properties.

    Dihydropyrimidinone Derivatives: Compounds like 3,4-dihydropyrimidin-2(1H)-one and its derivatives are similar in structure and function.

Uniqueness

The uniqueness of 6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one lies in its combination of multiple pharmacophores within a single molecule, potentially leading to synergistic effects and enhanced biological activity.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21-11-20(16-5-6-16)24-14-26(21)13-15-7-9-25(10-8-15)22(28)18-12-23-19-4-2-1-3-17(18)19/h1-4,11-12,14-16,23H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSULRZUFWHFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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